![molecular formula C15H23N3O6 B601167 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine CAS No. 216450-02-1](/img/structure/B601167.png)
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capecitabine Impurity 3, also known as Defluoro Capecitabine, is a chemical compound with the molecular formula C15H23N3O6 and a molecular weight of 341.37 g/mol . It is an impurity of Capecitabine, an orally administered fluoropyrimidine carbamate drug used to treat various cancers, including breast, colon, and rectal cancer . The chemical name of Capecitabine Impurity 3 is Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate .
準備方法
The preparation of Capecitabine Impurity 3 involves synthetic routes that typically include the coupling of specific intermediates under controlled reaction conditions. One common method involves the reaction of tri-O-acetyl-5-deoxy-β-D-ribofuranose with 5-fluorocytosine to obtain 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine. This intermediate is then acylated with n-pentyl chloroformate to form 5’-deoxy-2’,3’-di-O-alkylcarbonyl-5-fluoro-N-alkyloxycarbonyl cytidine, followed by deacylation at the 2’ and 3’ positions to yield Capecitabine . The impurity, Defluoro Capecitabine, can be isolated and purified through various chromatographic techniques .
化学反応の分析
Capecitabine Impurity 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
科学的研究の応用
Anticancer Applications
Mechanism of Action:
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine is primarily utilized as an antimetabolite in cancer therapy. It undergoes enzymatic conversion to 5-fluorouracil (5-FU), which inhibits DNA synthesis and slows the growth of tumor cells. The activation pathway involves two intermediary metabolites: 5'-deoxy-5-fluorocytidine and 5'-deoxy-5-fluorouridine, leading to the formation of 5-FU, a potent chemotherapeutic agent .
Clinical Use:
Capecitabine is widely used for treating various cancers, including colorectal, breast, stomach, and esophageal cancers. Its effectiveness has been documented in multiple clinical trials, demonstrating significant improvements in patient outcomes compared to traditional therapies .
Pharmaceutical Development
Analytical Methods:
The stability and degradation pathways of this compound have been extensively studied to ensure quality control in pharmaceutical formulations. A validated stability-indicating assay method has been developed using high-performance liquid chromatography (HPLC), which accurately measures the active ingredient without interference from excipients or degradation products .
Degradation Studies:
Research has shown that Capecitabine undergoes degradation under various stress conditions such as acid hydrolysis, alkaline hydrolysis, and oxidative conditions. The degradation kinetics typically follow first-order kinetics, which is crucial for determining the shelf life and storage conditions for pharmaceutical preparations .
Synthesis and Formulation
Synthetic Pathways:
The synthesis of this compound involves several steps that utilize readily available raw materials. For example, a method has been reported where 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine is synthesized using organic solvents and controlled reaction conditions .
Formulation Development:
The compound can be formulated into various dosage forms, including tablets and injectable solutions. The formulation strategies focus on enhancing bioavailability and minimizing side effects associated with chemotherapy .
Case Study 1: Efficacy in Colorectal Cancer
A clinical trial involving patients with metastatic colorectal cancer demonstrated that Capecitabine significantly improved progression-free survival rates compared to standard treatments. The study highlighted its role as a first-line therapy in combination with other agents like oxaliplatin .
Case Study 2: Stability Assessment
A stability study conducted under ICH guidelines revealed that Capecitabine maintained its efficacy over a specified period when stored under controlled conditions. The findings support the use of HPLC for routine quality control in pharmaceutical manufacturing .
作用機序
The mechanism of action of Capecitabine Impurity 3 is not as well-studied as that of Capecitabine. it is believed to exert its effects through similar pathways. Capecitabine is a prodrug that is enzymatically converted to fluorouracil in the tumor, where it inhibits DNA synthesis and slows the growth of tumor tissue . The molecular targets and pathways involved include thymidylate synthase inhibition and incorporation into RNA and DNA, leading to cell death .
類似化合物との比較
Capecitabine Impurity 3 can be compared with other impurities and related compounds, such as:
Capecitabine Impurity A:
Capecitabine Impurity B: Another related compound with slight structural variations.
Capecitabine Related Compound A:
Capecitabine Impurity 3 is unique due to the absence of the fluorine atom, which may result in different chemical and biological properties compared to other impurities .
特性
CAS番号 |
216450-02-1 |
---|---|
分子式 |
C15H23N3O6 |
分子量 |
341.37 |
IUPAC名 |
pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1 |
SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。